molecular formula C10H13N3 B2644484 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine CAS No. 2196212-82-3

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine

Cat. No.: B2644484
CAS No.: 2196212-82-3
M. Wt: 175.235
InChI Key: FWHKWWOYSYFFKB-UHFFFAOYSA-N
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Description

Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of azetidine derivatives often involves multistep processes. For example, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can vary widely depending on the specific substituents attached to the azetidine ring. For instance, the molecular formula of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is C9H12BNO4S.


Chemical Reactions Analysis

Azetidine derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary depending on the specific substituents. For example, the molecular weight of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is 241.07 g/mol.

Scientific Research Applications

Antidepressant and Nootropic Activities

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine, as part of the 2-azetidinones class, has been investigated for its antidepressant and nootropic (cognitive enhancing) activities. Research involving the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides has shown potential antidepressant and nootropic effects. Particularly, compounds with 2,5-dimethoxy substitution and para-nitro substitution on the aryl ring exhibited the highest antidepressant and nootropic activities, respectively, indicating the significant role of 2-azetidinones in CNS active agent development (Thomas et al., 2016).

Histamine H4 Receptor Ligands

Another study explored a series of 2-aminopyrimidines, working from a pyrimidine hit identified in an HTS campaign, to optimize potency for histamine H4 receptor (H4R) ligands. Systematic modifications led to compounds with significant anti-inflammatory and antinociceptive activities in vitro and in vivo, supporting the potential of H4R antagonists for pain relief (Altenbach et al., 2008).

Antihypertensive Activity

Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including this compound analogs, demonstrated antihypertensive activity in spontaneously hypertensive rats. Compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine notably reduced blood pressure in a gradual, sustained manner (Bennett et al., 1981).

Antihyperlipidemic Evaluation

Azetidinone derivatives have also been evaluated for antihyperlipidemic properties. Novel thienopyrimidine derivatives of azetidinone showed significant lipid-lowering effects in Wistar albino rats, comparable to those of the standard drug gemfibrozil, indicating a potential role in cholesterol management (Arya et al., 2013).

Antibacterial Activity

The antibacterial efficacy of 7-azetidinylquinolones, which include this compound structures, was explored. These compounds showed potent in vitro activity against various Gram-positive and Gram-negative bacteria and were effective in vivo in a mouse infection model, indicating their potential as broad-spectrum antibacterial agents (Frigola et al., 1994).

Mechanism of Action

While the specific mechanism of action for “4-(Azetidin-1-yl)-6-cyclopropylpyrimidine” is not known, azetidine derivatives have been studied for their potential biological activities. For example, some azetidine derivatives have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis .

Future Directions

Azetidine derivatives continue to be a focus of research due to their potential biological activities. For example, novel azetidine-containing analogues have been synthesized and studied for their antitumor activities .

Properties

IUPAC Name

4-(azetidin-1-yl)-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-13(5-1)10-6-9(8-2-3-8)11-7-12-10/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHKWWOYSYFFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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